Fmoc-iminodiacetic acid Fmoc-iminodiacetic acid
Brand Name: Vulcanchem
CAS No.: 112918-82-8
VCID: VC20855141
InChI: InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O
Molecular Formula: C19H17NO6
Molecular Weight: 355.3 g/mol

Fmoc-iminodiacetic acid

CAS No.: 112918-82-8

Cat. No.: VC20855141

Molecular Formula: C19H17NO6

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-iminodiacetic acid - 112918-82-8

Specification

CAS No. 112918-82-8
Molecular Formula C19H17NO6
Molecular Weight 355.3 g/mol
IUPAC Name 2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)
Standard InChI Key LNHILYINDTUUMZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Fmoc-iminodiacetic acid features a distinctive structure characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to an iminodiacetic acid moiety. The molecular formula of this compound is C19H17NO6, with a structure that incorporates a fluorinated aromatic Fmoc group connected to a nitrogen atom that is further linked to two methylenecarboxylic acid groups (CH2COOH) . The chemical arrangement can be represented by the InChI string: InChI=1/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) . This structure gives the compound its unique reactivity profile and functional capabilities.

The Fmoc group serves as a temporary protective group for the nitrogen atom, which is a common strategy in organic synthesis, especially in peptide chemistry. This protection allows for selective reactions at other functional sites without affecting the protected nitrogen. The presence of two carboxylic acid groups provides additional reactive sites that can participate in various transformations, such as amide bond formation or metal coordination.

Chemical Properties

The chemical behavior of Fmoc-iminodiacetic acid is largely determined by its three key functional components: the Fmoc protecting group and the two carboxylic acid moieties. The Fmoc group demonstrates stability under acidic conditions but undergoes selective cleavage when exposed to mild basic environments, such as solutions containing piperidine. This controlled deprotection characteristic is essential for its applications in peptide synthesis and other sequential reaction processes.

A particularly valuable chemical property of Fmoc-iminodiacetic acid is its ability to form stable complexes with metal ions, functioning as a chelating agent . This metal-complexing capability arises from the presence of the imino nitrogen and the two carboxylate groups, which can coordinate with metal centers in specific geometric arrangements. The metal chelation property finds applications in various fields, including analytical chemistry, catalysis, and pharmaceutical development.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of Fmoc-iminodiacetic acid traditionally involves the protection of iminodiacetic acid using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of appropriate bases. This approach follows standard protocols for introducing Fmoc protecting groups to amine-containing compounds. The reaction typically proceeds through nucleophilic attack of the nitrogen atom on the carbonyl carbon of Fmoc-Cl, followed by elimination of the chloride leaving group.

While effective, traditional synthesis methods may present challenges related to yield, purity, and scalability. The reaction conditions need careful control to achieve selective protection and to minimize side reactions that could lead to unwanted byproducts. These considerations become particularly important in large-scale production scenarios where efficiency and product quality are paramount.

Improved Synthesis Methods

Recent advances in synthetic methodologies have led to improved approaches for preparing Fmoc-protected compounds, including Fmoc-iminodiacetic acid. Drawing parallels from developments in the synthesis of similar compounds, such as Fmoc-N-methyl-α-amino acids, these improved methods often employ Lewis acid catalysis for more efficient reactions . Such catalytic approaches can enhance both the yield and purity of the final product while reducing environmental impact.

The scientific literature describes a "highly efficient and environmentally more benign synthesis" methodology that utilizes Lewis acid catalysis for the reductive opening of intermediate rings in related Fmoc-protected compounds . These principles could be adapted for optimizing the synthesis of Fmoc-iminodiacetic acid. Industrial production typically involves scaled-up versions of these synthetic routes, with additional optimizations for reaction conditions, purification procedures, and quality control processes.

Applications in Research

Role in Peptide Synthesis

Fmoc-iminodiacetic acid serves as a key compound in peptide synthesis, where it functions as a protecting group for amino acids during the assembly of peptide chains . The compound allows for the selective modification of specific sites without affecting others, which is crucial in the controlled construction of complex peptides . This selectivity is essential for maintaining the integrity of desired functional groups while modifying others throughout the multi-step peptide synthesis process.

In modern peptide synthesis protocols, Fmoc-based strategies have largely replaced older methods due to their compatibility with mild reaction conditions and high efficiency. The stability of the Fmoc group under acidic conditions, combined with its selective removal under basic conditions, provides an orthogonal protection strategy that facilitates the precise construction of peptides with defined sequences and modifications. Fmoc-iminodiacetic acid contributes to this field by offering unique structural features that can be incorporated into peptide designs.

Applications in Bioconjugation

Bioconjugation, the process of linking biomolecules to create hybrid structures, represents another significant application area for Fmoc-iminodiacetic acid. The compound plays a crucial role in helping to link proteins with various biomolecules, which is essential in creating effective diagnostics and therapeutics . Its functionality allows researchers to develop conjugation strategies that maintain the biological activity of the component molecules while introducing new properties or capabilities.

The versatility of Fmoc-iminodiacetic acid in bioconjugation stems from its multiple reactive sites and controlled reactivity. Researchers can exploit these features to create precisely defined conjugates with tailored properties for specific applications. These bioconjugates find utility in drug delivery systems, molecular imaging, biosensing, and other biomedical applications where the combination of different molecular entities provides enhanced functionality.

Use in Drug Development

In pharmaceutical research, Fmoc-iminodiacetic acid aids in the design of drug candidates, particularly in the development of targeted therapies . It facilitates the attachment of bioactive molecules to peptides, enhancing the efficacy and specificity of therapeutic agents . This capability is particularly valuable in the development of peptide-based drugs, which represent a growing segment of the pharmaceutical industry.

The compound's metal-chelating properties also contribute to its utility in drug development. Metal complexes can serve as catalysts, imaging agents, or therapeutic compounds, depending on the metal and the specific molecular design. By incorporating Fmoc-iminodiacetic acid into drug candidates, researchers can introduce metal-binding sites at specific locations, enabling the creation of metallodrugs with tailored properties and activities.

Applications in Analytical Chemistry

In analytical chemistry, Fmoc-iminodiacetic acid is utilized in chromatography and mass spectrometry for the analysis of complex mixtures . Its structural features enhance the separation and identification of compounds, making it a valuable tool in various analytical procedures . The compound's ability to form stable complexes with metal ions makes it particularly useful in affinity chromatography and other separation techniques that rely on specific molecular interactions.

Furthermore, Fmoc-iminodiacetic acid has been employed in protocols for synthesizing isotopically labeled crosslinkers for mass spectrometry-based studies of protein-protein interactions. These specialized reagents enable researchers to identify and characterize interaction sites between proteins, providing valuable insights into cellular processes and potential drug targets. The compound's controlled reactivity and well-defined structure contribute to the precision and reliability of these analytical applications.

Reaction Mechanisms

Fmoc Deprotection Mechanism

The deprotection of the Fmoc group from Fmoc-iminodiacetic acid represents a fundamental reaction in its application workflow, particularly in peptide synthesis. This reaction typically occurs under basic conditions and follows a well-established mechanism that involves multiple steps.

The process begins with base-mediated abstraction of the acidic proton at the 9-position of the fluorene ring system. This deprotonation generates a carbanion intermediate that undergoes β-elimination to release dibenzofulvene (DBF). The dibenzofulvene then reacts with secondary amines present in the reaction mixture, such as piperidine, to form stable adducts. This sequence of events results in the removal of the Fmoc protecting group, leaving the nitrogen atom available for subsequent reactions.

The efficiency of Fmoc deprotection varies with different bases, as illustrated in the following table:

Deprotection ReagentHalf-Life (t₁/₂)Conditions
20% piperidine6 secondsDMF, RT
50% morpholine1 minuteDMF, RT
50% DIEA10 hoursDMF, RT

This data demonstrates the significant influence of the base on deprotection kinetics, with piperidine providing the most rapid deprotection under the conditions specified.

Metal Chelation Properties

Fmoc-iminodiacetic acid functions as a chelating agent due to its structural features, particularly the presence of the imino nitrogen and two carboxylic acid groups . These functional groups can coordinate with metal ions to form stable complexes with specific geometric arrangements. The chelation mechanism typically involves the donation of electron pairs from the nitrogen and oxygen atoms to vacant orbitals in the metal ion, creating coordinate covalent bonds.

The chelation properties of Fmoc-iminodiacetic acid make it valuable in various applications, including metal ion extraction, catalysis, and pharmaceutical development. The stability of the resulting metal complexes depends on factors such as the metal ion's size, charge, and electronic configuration, as well as experimental conditions like pH and solvent composition. This tunability allows researchers to design systems with specific metal-binding characteristics for targeted applications.

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